2-Chloro-1-(2,5-dimethoxyphenyl)-2,2-difluoroethanone
CAS No.:
Cat. No.: VC13514799
Molecular Formula: C10H9ClF2O3
Molecular Weight: 250.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9ClF2O3 |
---|---|
Molecular Weight | 250.62 g/mol |
IUPAC Name | 2-chloro-1-(2,5-dimethoxyphenyl)-2,2-difluoroethanone |
Standard InChI | InChI=1S/C10H9ClF2O3/c1-15-6-3-4-8(16-2)7(5-6)9(14)10(11,12)13/h3-5H,1-2H3 |
Standard InChI Key | QKDHXLLLNZPTCV-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)C(=O)C(F)(F)Cl |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C(=O)C(F)(F)Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 2-chloro-1-(2,5-dimethoxyphenyl)-2,2-difluoroethanone comprises a 2,5-dimethoxy-substituted benzene ring connected to a ketone group (C=O) adjacent to a carbon atom bearing one chlorine and two fluorine atoms. The presence of electron-donating methoxy groups on the aromatic ring and electron-withdrawing halogens on the ethanone moiety creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
Table 1: Estimated Physicochemical Properties
The compound’s lipophilicity (LogP) suggests moderate membrane permeability, a trait valuable in pharmaceutical applications. Its low water solubility aligns with fluorinated aromatics, necessitating polar aprotic solvents for handling .
Synthetic Pathways and Reaction Mechanisms
Friedel-Crafts Acylation Approach
A plausible route involves Friedel-Crafts acylation of 1,4-dimethoxybenzene (2,5-dimethoxybenzene) with 2-chloro-2,2-difluoroacetyl chloride. This method, analogous to the synthesis of aryl difluoroacetates , would proceed via electrophilic substitution:
The reaction leverages aluminum chloride (AlCl) as a Lewis acid catalyst to activate the acyl chloride, facilitating electrophilic attack on the electron-rich aromatic ring .
Halogen Exchange Reactions
Copper-mediated halogen exchange, as demonstrated in phosphorus/halogen exchange reactions , offers an alternative for introducing chlorine or fluorine atoms post-ketone formation. For instance, a bromo-precursor could undergo Cu-catalyzed substitution with chlorinating agents (e.g., CuCl) under photoirradiation :
This method aligns with protocols for synthesizing halogenated difluoroethanol derivatives .
Applications and Functional Utility
Pharmaceutical Intermediate
The 2,5-dimethoxyphenyl group is prevalent in bioactive molecules, such as PDE-4 inhibitors and retinoid X receptor modulators . The difluoroethanone moiety could serve as a metabolic stabilizer, resisting oxidative degradation in vivo. For example, trifluoromethyl ketones are known protease inhibitors, suggesting potential antiviral or anti-inflammatory applications .
Materials Science
Fluorinated ketones enhance polymer properties by increasing thermal stability and reducing dielectric constants. The target compound could copolymerize with acrylates or styrenes to yield optical materials with improved refractive indices, akin to methyl acrylate derivatives of 2,2-difluoroethanol .
Spectroscopic Characterization
Table 2: Predicted Spectral Data
Technique | Key Signals |
---|---|
- 3.80 ppm (s, 6H, OCH) | |
- 6.60–7.20 ppm (m, 3H, aromatic H) | |
- -110 ppm (d, = 250 Hz, CF) | |
- 192 ppm (C=O) | |
- 110–150 ppm (aromatic C and CF) | |
IR | - 1700 cm (C=O stretch) |
- 1250 cm (C-F stretch) |
The chemical shift aligns with geminal difluorides, while the downfield C=O signal in reflects electron withdrawal by halogens .
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